molecular formula C6H9Cl2NS B13455108 [(4-Chlorothiophen-2-yl)methyl](methyl)amine hydrochloride

[(4-Chlorothiophen-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13455108
M. Wt: 198.11 g/mol
InChI Key: HBIRRIYHOJNWDI-UHFFFAOYSA-N
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Description

(4-Chlorothiophen-2-yl)methylamine hydrochloride is an organic compound that features a thiophene ring substituted with a chlorine atom and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorothiophen-2-yl)methylamine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorothiophen-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

(4-Chlorothiophen-2-yl)methylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorothiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorothiophen-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H9Cl2NS

Molecular Weight

198.11 g/mol

IUPAC Name

1-(4-chlorothiophen-2-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C6H8ClNS.ClH/c1-8-3-6-2-5(7)4-9-6;/h2,4,8H,3H2,1H3;1H

InChI Key

HBIRRIYHOJNWDI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CS1)Cl.Cl

Origin of Product

United States

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